molecular formula C20H13F2N3OS B11284958 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Katalognummer: B11284958
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: CYUIMZQAPFETJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound featuring a benzamide core with fluorine substitutions and a thiazolo-pyridine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. The process includes the formation of the thiazolo-pyridine ring system followed by the introduction of the benzamide moiety. Key steps involve:

    Formation of Thiazolo-Pyridine Core: This involves the annulation of thiazole to a pyridine ring, often using reagents like acetyl chloride or benzyl chloride in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere.

    Introduction of Benzamide Moiety: The benzamide group is introduced through reactions involving 2,6-difluorobenzoic acid derivatives.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the compound.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.

    Substitution: Replacement of functional groups, such as halogen atoms, with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which could have implications in cancer treatment.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Research: Its interactions with various enzymes and receptors are studied to understand its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its binding to specific molecular targets, such as PI3K enzymes. The compound’s structure allows it to form key hydrogen bonds and other interactions with the active sites of these enzymes, inhibiting their activity and potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar biological activities, such as PI3K inhibition.

    Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally similar in terms of aromaticity and heterocyclic nature.

Uniqueness

2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the combination of fluorine atoms with the thiazolo-pyridine moiety. This unique structure contributes to its distinct electronic properties and biological activities.

Eigenschaften

Molekularformel

C20H13F2N3OS

Molekulargewicht

381.4 g/mol

IUPAC-Name

2,6-difluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13F2N3OS/c1-11-7-8-12(19-25-15-6-3-9-23-20(15)27-19)10-16(11)24-18(26)17-13(21)4-2-5-14(17)22/h2-10H,1H3,(H,24,26)

InChI-Schlüssel

CYUIMZQAPFETJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC=C4F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.